5-Iodo-3,4-dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
5-iodo-3,4-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBFPKIKFSCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Iodosuccinimide (NIS)-Mediated Iodination
The most straightforward approach involves direct iodination of 3,4-dimethylpyridin-2-amine using NIS in polar aprotic solvents. This method leverages the electron-donating dimethylamino group to activate the pyridine ring for electrophilic substitution.
Procedure :
A mixture of 3,4-dimethylpyridin-2-amine (1.0 equiv) and NIS (1.1–1.3 equiv) in anhydrous DMF is stirred at 40–60°C for 18–24 hours under inert atmosphere. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. Purification via recrystallization (ethanol/water) yields 5-iodo-3,4-dimethylpyridin-2-amine.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 40–60°C | Balances reaction rate and side-product formation |
| NIS Equivalents | 1.2–1.3 | Ensures complete conversion without over-iodination |
Regioselectivity Considerations
The 3,4-dimethyl groups exert steric and electronic effects that direct iodination to the 5-position. Computational studies suggest that the dimethylamino group at position 2 activates the para position (C-5) through resonance, while the adjacent methyl groups at C-3 and C-4 hinder substitution at C-6.
Directed Ortho-Metalation (DoM) Strategy
Temporary Directing Group Approach
To enhance regiocontrol, a directing group (DG) is installed on the amine functionality prior to iodination. This method, adapted from palladium-free coupling protocols, employs a nickel-catalyzed system for subsequent functionalization.
Step 1: DG Installation
Reaction of 3,4-dimethylpyridin-2-amine with 1,1-dimethoxy-N,N-dimethylmethanamine (DMDMA) in 2-propanol at 78–80°C forms (E)-N'-(3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.
Step 2: Iodination
The DG-coordinated intermediate undergoes iodination using NIS in DMF at 25°C for 12 hours. The DG directs iodination exclusively to C-5 via a six-membered transition state.
Step 3: DG Removal
Hydrolysis with HCl (2M) in THF/water (1:1) at 60°C for 2 hours regenerates the free amine.
Comparative Performance :
| Metric | DG-Mediated Route | Direct Iodination |
|---|---|---|
| Yield | 80–85% | 60–75% |
| Regioselectivity | >99% | 90–95% |
| Scalability | Suitable for kg-scale | Limited to <100 g |
Halogen Exchange from Bromo Precursors
Finkelstein-Type Iodination
5-Bromo-3,4-dimethylpyridin-2-amine, synthesized via nickel-catalyzed Negishi coupling, undergoes halogen exchange using NaI in acetone under reflux.
Procedure :
5-Bromo-3,4-dimethylpyridin-2-amine (1.0 equiv) is treated with NaI (3.0 equiv) and CuI (10 mol%) in anhydrous acetone at 65°C for 48 hours. The product is isolated via vacuum distillation.
Limitations :
-
Requires stoichiometric CuI, complicating purification.
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent patent disclosures describe a continuous flow system combining DG installation, iodination, and hydrolysis in a single reactor train. Key advantages include:
-
Reduced reaction time (8–10 hours total).
-
95% conversion with >99% purity after in-line crystallization.
Process Parameters :
| Stage | Conditions |
|---|---|
| DG Installation | 2-MeTHF, 80°C, 2 h |
| Iodination | DMF, 45°C, 3 h, 1.5 bar |
| Hydrolysis | HCl/THF, 60°C, 1 h |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Iodo-3,4-dimethylpyridin-2-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Iodo-3,4-dimethylpyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and the amine group can form specific interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs of 5-Iodo-3,4-dimethylpyridin-2-amine include:
Key Observations :
- Electronic Effects : Iodine’s polarizability enhances halogen bonding and nucleophilic substitution reactivity, whereas bromine (as in ’s compound) is less reactive in such pathways .
- Similarity Scores : The closest analog, 5-Iodo-4-methylpyridin-2-ylamine (similarity: 0.84), lacks the 3-methyl group, highlighting the structural uniqueness of the target compound .
Physicochemical Properties
Pharmacological Potential
- Halogen Bonding: The iodine atom in 5-Iodo-3,4-dimethylpyridin-2-amine can act as a halogen bond donor, a feature exploited in drug design for target protein interactions .
- Lipophilicity : The dimethyl groups improve membrane permeability compared to hydrophilic analogs like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, though this may reduce bioavailability in aqueous environments .
Biological Activity
5-Iodo-3,4-dimethylpyridin-2-amine (CAS Number: 2168839-66-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Iodo-3,4-dimethylpyridin-2-amine features a pyridine ring with an iodine atom at the 5-position and two methyl groups at the nitrogen atom. Its molecular formula is C7H9IN2, and it presents distinct reactivity due to the iodine substitution, which enhances its binding affinity to biological targets. The presence of the dimethylamino group further influences its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of 5-Iodo-3,4-dimethylpyridin-2-amine can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can serve as a ligand that modulates enzyme activity and receptor binding, potentially leading to various therapeutic effects.
Enzyme Interaction Studies
Studies have shown that compounds similar to 5-Iodo-3,4-dimethylpyridin-2-amine exhibit significant interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. The structural characteristics of this compound suggest it may also inhibit or activate these enzymes, impacting pharmacokinetics .
Pharmacological Potential
The pharmacological applications of 5-Iodo-3,4-dimethylpyridin-2-amine are diverse, with ongoing research focusing on its potential as a therapeutic agent in treating conditions such as malaria and other infectious diseases. Its unique binding properties make it a candidate for drug development aimed at targeting specific biological pathways.
Case Studies and Research Findings
-
Antimalarial Activity :
- A related study explored the optimization of pyridine derivatives for antimalarial activity against Plasmodium falciparum. The findings indicated that modifications in the pyridine structure could enhance potency against malaria parasites .
- Table 1 summarizes key findings from antimalarial studies involving pyridine derivatives:
Compound Activity Dosage Efficacy Compound 13 Inhibitory 30 mg/kg 96% reduction in parasitemia Compound 12 Inhibitory 50 mg/kg Significant suppression of parasitemia - Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The uniqueness of 5-Iodo-3,4-dimethylpyridin-2-amine can be illustrated through a comparative analysis with structurally similar compounds. This comparison highlights how variations in substituents affect biological activity:
| Compound Name | Key Differences |
|---|---|
| N,N-Dimethylpyridin-2-amine | Lacks iodine substitution; different reactivity |
| 5-Bromo-N,N-dimethylpyridin-2-amine | Contains bromine instead of iodine; alters reactivity |
| 5-Chloro-N,N-dimethylpyridin-2-amine | Contains chlorine; different chemical behavior |
Q & A
Q. What safety protocols are critical for handling iodinated pyridines?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile iodides.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
